molecular formula C19H16N2O B3332949 (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole CAS No. 933992-48-4

(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B3332949
CAS No.: 933992-48-4
M. Wt: 288.3 g/mol
InChI Key: DYPJONUSIRRGAX-MRXNPFEDSA-N
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Description

®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a quinoline moiety fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with benzyl-substituted oxazole precursors. The reaction conditions often include the use of catalysts such as copper salts and ligands like proline in a green solvent like aqueous ethanol .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize transition metal-catalyzed reactions or microwave-assisted synthesis to enhance yield and reduce reaction time. The use of environmentally friendly solvents and recyclable catalysts is also emphasized to meet green chemistry standards .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Chemistry

In chemistry, ®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The quinoline moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery .

Industry

In the industrial sector, ®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, it can modulate various signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to its combination of the quinoline and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold in drug discovery and materials science .

Properties

IUPAC Name

(4R)-4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPJONUSIRRGAX-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
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(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
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